molecular formula C6H9F2N3 B2742726 1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane CAS No. 2243506-50-3

1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane

Cat. No.: B2742726
CAS No.: 2243506-50-3
M. Wt: 161.156
InChI Key: WEABRGOSTBDLCX-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane is a synthetic organic compound characterized by the presence of an azidomethyl group and a difluoroethyl group attached to a cyclopropane ring. Compounds containing azide groups are often used in various chemical reactions, including click chemistry, due to their high reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is reacted with a carbene precursor.

    Introduction of the Difluoroethyl Group: This step involves the addition of a difluoroethyl group to the cyclopropane ring, which can be done using difluoroethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, solvents like DMF or DMSO, moderate temperatures.

    Cycloaddition: Copper(I) catalysts, solvents like water or alcohols, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature to moderate temperatures.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Can be used as a building block for bioorthogonal labeling and imaging.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane depends on the specific reactions it undergoes. For example, in click chemistry, the azide group reacts with an alkyne group to form a stable triazole ring. The difluoroethyl group can influence the reactivity and stability of the compound through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Azidomethyl)cyclopropane: Lacks the difluoroethyl group.

    1-(1,1-Difluoroethyl)cyclopropane: Lacks the azidomethyl group.

    1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclobutane: Contains a cyclobutane ring instead of a cyclopropane ring.

Uniqueness

1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane is unique due to the combination of the azidomethyl and difluoroethyl groups attached to a cyclopropane ring. This combination can result in unique reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

1-(azidomethyl)-1-(1,1-difluoroethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-5(7,8)6(2-3-6)4-10-11-9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEABRGOSTBDLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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